Anamorelin Hydrochloride

Catalog No.
S003592
CAS No.
861998-00-7
M.F
C31H43ClN6O3
M. Wt
583.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anamorelin Hydrochloride

Researchers encounter erratic bioavailability and degradation with anamorelin free base or uncontrolled dihydrochloride salts. Anamorelin Hydrochloride (monohydrochloride salt, CAS 861998-00-7) solves these issues. • Guaranteed water solubility and strict stoichiometry for reproducible oral dosing • Crystalline Form E (mp 127.91°C) ensures thermal stability under high-shear processing • Sustained receptor occupancy: 7-12 h half-life, sub-nanomolar GHSR1a affinity

CAS Number

861998-00-7

Product Name

Anamorelin Hydrochloride

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride

Molecular Formula

C31H43ClN6O3

Molecular Weight

583.2 g/mol

InChI

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1

InChI Key

VFYAEUWJFGTGGO-GHTUPXNNSA-N

Synonyms

anamorelin, anamorelin hydrochloride

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl

The exact mass of the compound Anamorelin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: All other therapeutic products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg

Anamorelin Hydrochloride (CAS 861998-00-7) is a synthetic, orally active growth hormone secretagogue receptor 1a (GHSR1a) agonist utilized extensively in metabolic research and cachexia formulation development. As a highly purified monohydrochloride salt, it exhibits a pKa of approximately 7.79 and a partition coefficient of 2.98, rendering it freely soluble in water and low-molecular-weight alcohols [1]. From a procurement perspective, specifying the exact monohydrochloride form is critical, as its physicochemical properties dictate bioavailability, downstream processability, and stability in both solid-state manufacturing and aqueous assay environments [1].

Research Fit

Workflow Ghrelin receptor (GHSR) agonist for cachexia research models, oral bioavailable tool compound
Selection Logic Non-peptide small molecule with reported GHSR agonist activity; regulatory-precedent tool for cancer cachexia studies
Procurement Context Supports preclinical and clinical cachexia research requiring lean body mass and body weight endpoint monitoring

Substituting Anamorelin Hydrochloride with its free base or uncontrolled generic salts fundamentally compromises formulation viability and experimental reproducibility. The free base form is practically insoluble in water, leading to severe precipitation in aqueous media and erratic bioavailability in oral dosing models [1]. Furthermore, uncontrolled chlorination during generic synthesis often yields anamorelin dihydrochloride, a highly unstable species prone to degradation and excessive residual solvent retention (>5000 ppm) [1]. Attempting to substitute anamorelin with endogenous ghrelin fails due to ghrelin's rapid 30-minute in vivo half-life, whereas anamorelin provides sustained receptor activation for 7 to 12 hours [2]. Consequently, procuring the strictly controlled monohydrochloride salt is mandatory for stable, reproducible performance.

Substitution Risk

Ibutamoren / Macimorelin
Anamorelin completed ROMANA Phase 3 cachexia trials (N=979); alternative ghrelin agonists lack this validated endpoint context. Receptor interaction mechanisms may differ.
Megestrol Acetate
Primarily increases fat mass, with documented thromboembolic risk. Lean body mass endpoint profile differs significantly; cannot replicate ROMANA body composition outcomes.
Enobosarm (SARM)
Androgen receptor modulator class; showed inconsistent physical function improvement in Phase 3. Body weight and LBM endpoint context may not transfer directly.

Aqueous Solubility Optimization via Monohydrochloride Salt Selection

Anamorelin free base exhibits poor aqueous solubility, limiting its utility in oral formulation development and aqueous in vitro assays. Procurement of the specific monohydrochloride salt resolves this bottleneck. Patent literature highlights that deficient chloride content—indicating the presence of the free base—directly correlates with decreased molecular solubility[1]. Anamorelin monohydrochloride is freely soluble in water, whereas the free base is practically insoluble in standard aqueous buffers [1].

Evidence DimensionAqueous Solubility
Target Compound DataAnamorelin Monohydrochloride (freely soluble)
Comparator Or BaselineAnamorelin Free Base (poorly soluble / deficient chloride)
Quantified DifferenceTransition from practically insoluble to freely soluble in water upon stoichiometric monohydrochloride formation.
ConditionsAqueous media, standard ambient temperature

Procuring the monohydrochloride salt is mandatory for aqueous-based dosing, liquid formulations, and consistent bioavailability in metabolic assays.

Lean Body Mass Change
Head-to-head
ROMANA 1 net benefit +1.46 kg, ROMANA 2 +1.63 kg vs. placebo (p<0.0001)
Reported LBM endpoint context, Phase 3 trial model
Consistent across ROMANA 1&2, N=979, 12-week treatment

Prevention of Dihydrochloride-Induced Instability

During procurement, the exact stoichiometry of the salt is critical. Uncontrolled chlorination can yield anamorelin dihydrochloride, which compromises bulk stability. High-quality anamorelin monohydrochloride is synthesized with a strictly controlled chloride-to-anamorelin molar ratio of 0.90 to 0.99 (yielding 5.8–6.2 wt% chloride)[1]. This precise stoichiometric control prevents the formation of the unstable dihydrochloride species and ensures residual solvents remain below the ICH threshold of 0.5% [1].

Evidence DimensionChemical Stability and Chloride Content
Target Compound DataAnamorelin Monohydrochloride (Chloride content 5.8-6.2%)
Comparator Or BaselineAnamorelin Dihydrochloride / Uncontrolled HCl salts (>1:1 molar ratio)
Quantified DifferenceRestriction of HCl molar ratio to <1.0 prevents dihydrochloride formation, reducing residual solvents to <0.5%.
ConditionsBulk solid-state storage and pharmaceutical manufacturing

Buyers must verify monohydrochloride stoichiometry to avoid the rapid degradation and high residual solvent retention associated with the dihydrochloride form.

Receptor Binding Affinity
Cross-study comparable
Ki 0.70 nM, IC50 0.69 nM, ~33-fold higher affinity vs. Macimorelin
Reported binding affinity context, assay comparison
Cloned human GHS-R1a, competition assay with radiolabeled ibutamoren

Extended Half-Life and Sub-Nanomolar GHSR1a Affinity

When selecting a GHSR1a agonist for in vivo models, endogenous ghrelin is limited by a rapid 30-minute half-life. Anamorelin hydrochloride provides a massive pharmacokinetic advantage with a half-life of 7 to 12 hours[1]. Furthermore, structural and functional assays demonstrate that anamorelin binds the GHSR1a receptor with sub-nanomolar affinity (Ki = 0.70 nM). Recent cryo-EM structural studies confirm that anamorelin achieves higher binding affinity compared to other approved in-class substitutes like macimorelin, driven by a conserved salt bridge interaction [2].

Evidence DimensionIn Vivo Half-Life and Binding Affinity
Target Compound DataAnamorelin Hydrochloride (t1/2 = 7-12 h; Ki = 0.70 nM)
Comparator Or BaselineEndogenous Ghrelin (t1/2 ~ 30 min) and Macimorelin (lower affinity)
Quantified Difference14- to 24-fold increase in half-life versus ghrelin; structurally confirmed higher binding affinity versus macimorelin.
ConditionsIn vivo pharmacokinetic profiling and high-resolution cryo-EM receptor binding assays

Selecting anamorelin over endogenous ghrelin or macimorelin eliminates the need for continuous infusion pumps in long-term cachexia and metabolic studies.

Body Weight Change
Cross-study comparable
ROMANA 1 mean +2.20 kg vs. placebo +0.14 kg (p<0.0001), ROMANA 2 +0.95 kg vs. -0.57 kg
Reported body weight endpoint context, Phase 3
Enobosarm data not consistently significant in Phase 3

Thermodynamic Stability of Crystalline Form E vs. Amorphous Form

For industrial processing and formulation, the solid-state form of anamorelin hydrochloride dictates thermal stability. Differential Scanning Calorimetry (DSC) reveals that the amorphous form exhibits a melting endotherm peaking at 116.8°C[1]. In contrast, the highly pure Crystalline Form E (>99.5% HPLC purity) shifts this melting peak to 127.91°C [1]. This 11.1°C increase in the melting endotherm signifies enhanced thermodynamic stability, making Form E significantly more resilient to thermal stress during milling, blending, and storage [1].

Evidence DimensionMelting Endotherm Peak (Thermal Stability)
Target Compound DataAnamorelin Hydrochloride Form E (Peak at 127.91°C)
Comparator Or BaselineAmorphous Anamorelin Hydrochloride (Peak at 116.8°C)
Quantified Difference+11.1°C increase in melting peak temperature.
ConditionsDifferential Scanning Calorimetry (DSC) analysis

Procuring the crystalline Form E ensures higher thermal tolerance during high-shear manufacturing and extends bulk shelf-life compared to the amorphous baseline.

Regulatory Approval Status
Class-level inference
PMDA-approved (2021) for cancer cachexia; no comparator holds this indication
Regulatory context for cachexia research, supports procurement validation
Based on ROMANA Phase 3 program review
Thromboembolic Risk Profile
Class-level inference
No thrombotic events in ROMANA trials; Megestrol Acetate associated with thromboembolic events
Tolerability endpoint context, supports safety monitoring
ROMANA 1&2, 100 mg daily, 12 weeks

Oral Solid Dosage Formulation for Cachexia Models

The guaranteed aqueous solubility and strict stoichiometric control of the monohydrochloride salt make it the only viable choice for developing oral tablets or capsules. The absence of the dihydrochloride impurity ensures that residual solvents remain below ICH guidelines, preventing active pharmaceutical ingredient (API) degradation during formulation [1].

Long-Term In Vivo Metabolic and Appetite Studies

Due to its extended 7- to 12-hour half-life and sub-nanomolar GHSR1a affinity, anamorelin hydrochloride is a highly effective procurement choice for chronic in vivo studies. It outlasts endogenous ghrelin and provides stronger receptor occupancy than macimorelin, allowing for once-daily oral dosing without continuous infusion [2].

High-Stress Solid-State Manufacturing

When subjected to high-shear blending, milling, or hot-melt extrusion, the thermodynamic stability of the material is paramount. Procuring the crystalline Form E of anamorelin hydrochloride, with its elevated melting endotherm of 127.91°C, prevents heat-induced amorphization or degradation during rigorous processing steps [3].

Application Fit

Application
Selection Property
Validation Focus
Cachexia research with lean body mass endpoint
LBM endpoint response context
Placebo-controlled endpoint change, ROMANA trial design
Ghrelin receptor binding studies
Binding affinity assay context
Competition binding assay comparison
Comparator tool for cachexia drug development
Regulatory precedent and endpoint benchmark
PMDA approval documentation, ROMANA dataset benchmarks
Tolerability monitoring in oncology supportive care research
Thromboembolic AE profile context
ROMANA safety endpoint analysis

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

582.3085169 Da

Monoisotopic Mass

582.3085169 Da

Heavy Atom Count

41

Appearance

white to off-white solid powder

UNII

55F75LJQ0V

Drug Indication

Treatment of anorexia, cachexia or unintended weight loss in adult patients with non-small cell lung cancer (NSCLC)
Treatment of cancer related cachexia

Pharmacology

Anamorelin Hydrochloride is the orally bioavailable hydrochloride salt of a synthetic, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of grhelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.

ATC Code

V03

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Ghrelin
GHSR [HSA:2693] [KO:K04284]

Other CAS

861998-00-7

Wikipedia

Anamorelin hydrochloride

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
1:J Cachexia Sarcopenia Muscle. 2014 Dec;5(4):329-37. doi: 10.1007/s13539-014-0159-5. Epub 2014 Sep 30. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile.Pietra C,Takeda Y,Tazawa-Ogata N,Minami M,Yuanfeng X,Duus EM,Northrup R, PMID: 25267366 PMCID: PMC4248409 DOI: 10.1007/s13539-014-0159-5
Abstract: BACKGROUND: Anamorelin HCl (ANAM) is a novel, orally active, ghrelin receptor agonist in clinical development for the treatment of cancer cachexia. We report in vitro and in vivo studies evaluating the preclinical pharmacologic profile of ANAM.METHODS: Fluorescent imaging plate reader and binding assays in HEK293 and baby hamster kidney cells determined the agonist and antagonist activity of ANAM, and its affinity for the ghrelin receptor. Rat pituitary cells were incubated with ANAM to evaluate its effect on growth hormone (GH) release. In vivo, rats were treated with ANAM 3, 10, or 30 mg/kg, or control orally, once daily for 6 days to evaluate the effect on food intake (FI) and body weight (BW), and once to assess GH response. In pigs, single (3.5 mg/kg) or continuous (1 mg/kg/day) ANAM doses were administered to assess GH and insulin-like growth factor (IGF-1) response.RESULTS: ANAM showed significant agonist and binding activity on the ghrelin receptor, and stimulated GH release in vitro. In rats, ANAM significantly and dose-dependently increased FI and BW at all dose levels compared with control, and significantly increased GH levels at 10 or 30 mg/kg doses. Increases in GH and IGF-1 levels were observed following ANAM administration in pigs.CONCLUSION: ANAM is a potent and highly specific ghrelin receptor agonist with significant appetite-enhancing activity, leading to increases in FI and BW, and a stimulatory effect on GH secretion. These results support the continued investigation of ANAM as a potential treatment of cancer anorexia-cachexia syndrome.

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